molecular formula C19H16FN5O B573128 (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol CAS No. 1241914-87-3

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Cat. No. B573128
M. Wt: 349.369
InChI Key: DCRWIATZWHLIPN-UHFFFAOYSA-N
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Patent
US08633209B2

Procedure details

A mixture of (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol (260 g, 0.744 mol) and ethanol (2.86 L) in a round bottom flask under nitrogen was heated at reflux for 30 to 40 min, and then 48% aq. HBr (125.5 g, 0.744 mmol) was added while maintaining reflux. The mixture was allowed to cool to 25-30° C., and the mixture was stirred at 25-30° C. for 1 hr. The solid was collected by filtration, washing thoroughly with fresh ethanol (0.52 L). The solid was dried at 55 to 65° C. for 12 to 14 hrs to afford (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol hydrobromide (276 g, 86%). HPLC (AUC) 99.9%.
Quantity
2.86 L
Type
solvent
Reaction Step One
Name
Quantity
125.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[N:19]=[C:18]([NH:20][C:21]3[CH:25]=[C:24]([CH3:26])[NH:23][N:22]=3)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[OH:9])=[CH:4][CH:3]=1.[BrH:27]>C(O)C>[BrH:27].[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[N:19]=[C:18]([NH:20][C:21]3[CH:25]=[C:24]([CH3:26])[NH:23][N:22]=3)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[OH:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)C1=NC2=CC=CC=C2C(=N1)NC1=NNC(=C1)C
Name
Quantity
2.86 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
125.5 g
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25-30° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 to 40 min
Duration
35 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washing thoroughly with fresh ethanol (0.52 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried at 55 to 65° C. for 12 to 14 hrs
Duration
13 (± 1) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Br.FC1=CC=C(C=C1)C(O)C1=NC2=CC=CC=C2C(=N1)NC1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 276 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86216.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.